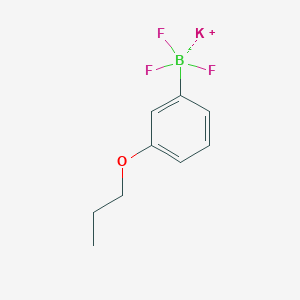
Potassium trifluoro(3-propoxyphenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(3-propoxyphenyl)borate is a specialized organoboron compound that belongs to the class of potassium trifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. The presence of the trifluoroborate group imparts unique properties to the compound, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium trifluoro(3-propoxyphenyl)borate can be synthesized through the reaction of 3-propoxyphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves the following steps:
- Dissolution of 3-propoxyphenylboronic acid in an appropriate solvent such as methanol or ethanol.
- Addition of potassium bifluoride to the solution.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
- Isolation of the product by filtration and washing with cold solvent to remove any impurities.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro(3-propoxyphenyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation Reactions: The compound can undergo oxidation under specific conditions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Cross-Coupling Reactions: Palladium catalysts are commonly used, along with bases such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH). The reactions are usually performed under inert atmosphere conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of the original compound.
Cross-Coupling Reactions: The major products are the coupled organic molecules with new carbon-carbon bonds.
Oxidation Reactions: The major products are the oxidized forms of the original compound, which may include alcohols, ketones, or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro(3-propoxyphenyl)borate has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism of action of potassium trifluoro(3-propoxyphenyl)borate in chemical reactions involves the transfer of the trifluoroborate group to the target molecule. In cross-coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium trifluoro(3-fluorophenyl)borate
- Potassium trifluoro(phenylethynyl)borate
- Potassium trifluoro[(pyrrolidin-1-yl)methyl]borate
Uniqueness
Potassium trifluoro(3-propoxyphenyl)borate is unique due to the presence of the 3-propoxyphenyl group, which imparts specific electronic and steric properties to the compound. This makes it particularly useful in certain types of chemical reactions where other trifluoroborates may not be as effective.
Eigenschaften
Molekularformel |
C9H11BF3KO |
|---|---|
Molekulargewicht |
242.09 g/mol |
IUPAC-Name |
potassium;trifluoro-(3-propoxyphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3O.K/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13;/h3-5,7H,2,6H2,1H3;/q-1;+1 |
InChI-Schlüssel |
HOPCBPGHWZYQGR-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=CC(=CC=C1)OCCC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


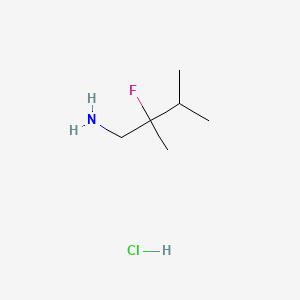
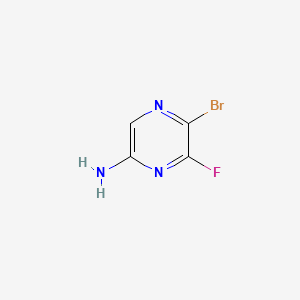
![2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride](/img/structure/B13471157.png)

![3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propoxy]propanoic acid](/img/structure/B13471168.png)
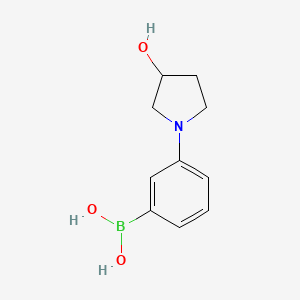
![4-Bromo-1-[(4-fluorophenyl)methoxy]-2-(methylsulfanyl)benzene](/img/structure/B13471176.png)

![(2,8-Dimethylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B13471205.png)
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-(3-phenylphenyl)acetic acid](/img/structure/B13471210.png)

![N-benzyl-3-methylspiro[3.3]heptan-1-amine](/img/structure/B13471214.png)
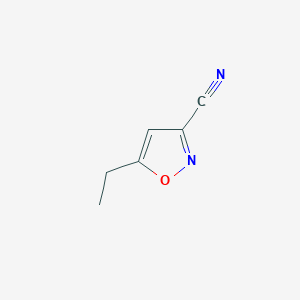
![3-({[(Tert-butoxy)carbonyl]amino}methyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13471222.png)
